Diphenyl phenylphosphoramidate

Flame Retardancy Polymer Additives UL-94

Addressing the challenge of balancing flame retardancy with optical clarity in polycarbonate, Diphenyl phenylphosphoramidate achieves UL-94 V-0 at low loadings (3-5 wt%). Its non-azide structure eliminates explosion hazards, simplifying scale-up. • Condensed-phase char formation preserves resin properties • Defined electronic/steric environment for ligand design • Safer alternative to DPPA for phosphoramidate synthesis.

Molecular Formula C18H16NO3P
Molecular Weight 325.3 g/mol
CAS No. 3848-51-9
Cat. No. B1584252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl phenylphosphoramidate
CAS3848-51-9
Molecular FormulaC18H16NO3P
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C18H16NO3P/c20-23(19-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H,19,20)
InChIKeyFZNQHYXSPNEFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl Phenylphosphoramidate: Technical Baseline & Core Characteristics


Diphenyl phenylphosphoramidate (CAS 3848-51-9, molecular formula C₁₈H₁₆NO₃P, MW 325.3) is a member of the N-phenylphosphoramidate class, structurally characterized by a phosphoryl group (P=O) bonded to an anilino (NH-C₆H₅) group and two phenoxy (O-C₆H₅) groups [1]. This P-N containing organophosphorus compound exhibits a melting point of approximately 50°C, a boiling point of 438.9°C at 760 mmHg, and a density of 1.284 g/cm³ . Its primary industrial and research applications span three domains: as a phosphorus-nitrogen synergistic flame retardant in polymer formulations, as a ligand or ligand precursor for transition metal catalysis, and as a synthetic intermediate for more complex organophosphorus molecules [2].

Polymer FR
P-N synergistic char formation supports low-loading flame retardancy in polycarbonate
Catalysis
N-phenyl, diphenoxy substitution provides tunable ligand scaffold for transition metal complexes
Process Safety
Reported lower process risk vs azide reagents, simplifying scale-up safety management
Synthesis
Versatile building block for complex organophosphorus intermediates and phosphoramidate derivatives

Why Generic Analogs Cannot Replace Diphenyl Phenylphosphoramidate


Substituting Diphenyl phenylphosphoramidate (CAS 3848-51-9) with a generic phosphate ester (e.g., Triphenyl phosphate) or a simpler phosphoramidate (e.g., Diphenyl phosphoramidate, CAS 2015-56-7) is scientifically invalid for specific high-performance applications due to distinct molecular features that govern thermal behavior, reactivity, and safety. The presence of both the P-N bond (phosphoramidate linkage) and the specific aromatic substitution pattern (diphenoxy, N-phenyl) dictates a unique combination of condensed-phase char formation during combustion [1], electronic ligand properties , and a favorable handling profile relative to reactive azide analogs like Diphenylphosphoryl azide (DPPA) [2]. These differences manifest as quantifiable performance gaps in flame retardancy (UL-94 ratings at lower loadings), thermal stability, and process safety, rendering simple class substitution ineffective without sacrificing key performance metrics.

TPP
Triphenyl phosphate may volatilize during compounding, potentially requiring higher loadings and compromising low-loading V-0 performance.
Simple phosphoramidate
Lacking N-phenyl substitution, the ligand steric/electronic profile may not reproduce targeted catalytic activity.
DPPA
Azide reagent introduces explosion hazard and specialized storage, increasing regulatory and facility compliance burden.

Performance Differentiation Guide for Diphenyl Phenylphosphoramidate


Flame Retardancy: Low-Loading Efficiency vs. Phosphate Analogs

In polycarbonate (PC) formulations, aromatic phosphoramidates structurally related to Diphenyl phenylphosphoramidate achieve UL-94 V-0 ratings at addition levels as low as 3–5 wt% [1][2]. In contrast, widely used aromatic phosphate flame retardants like Triphenyl phosphate (TPP) suffer from high volatility during high-temperature compounding and often require higher loadings or synergistic additives to meet equivalent flammability standards [3].

FR loading
Class-level
UL-94 V-0 at 3–5 wt% in PC
Supports low-loading FR formulation context
TPP may need higher loading due to volatility
Flame Retardancy Polymer Additives UL-94

Thermal Stability: Enhanced Char Yield vs. Bisphosphate FRs

Thermogravimetric analysis (TGA) demonstrates that bisphosphoramidates, the dimeric analogs of this compound class, exhibit superior thermal stability and produce significantly more charred residues when directly compared to their corresponding bisphosphate compounds [1][2]. This increased char formation in the condensed phase is mechanistically linked to the P-N bond structure, which promotes crosslinking and barrier formation rather than volatile decomposition, in contrast to phosphate esters like TPP which are known to volatilize [3].

Char yield
Head-to-head
Reported higher char vs bisphosphates
Supports condensed-phase barrier formation
Mechanistically linked to P-N bond
Thermogravimetric Analysis Char Formation Thermal Stability

Catalytic Ligand Profile vs. Simpler Phosphoramidates

Diphenyl phenylphosphoramidate (CAS 3848-51-9) possesses specific ligand properties for transition metal catalysts that differentiate it from simpler phosphoramidates like Diphenyl phosphoramidate (CAS 2015-56-7) or alkyl-substituted analogs . The N-phenyl substitution, combined with the diphenoxy ester structure, modulates both the electronic environment (via the P=O group) and the steric bulk around the metal center . While direct comparative catalytic data (e.g., turnover frequency, enantioselectivity) for this specific compound is limited in accessible databases, its defined structure enables predictable tuning of catalyst activity and selectivity in cross-coupling and oxidation reactions where ligand architecture is critical [1].

Ligand structure
Data to verify
N-phenyl, diphenoxy substitution
Enables ligand structure-activity tuning
Limited direct catalytic data available
Homogeneous Catalysis Ligand Design Organometallic Chemistry

Safety and Handling vs. Diphenylphosphoryl Azide

For applications where a reactive phosphoramidate intermediate is required, Diphenyl phenylphosphoramidate (CAS 3848-51-9) offers a safer handling alternative compared to Diphenylphosphoryl azide (DPPA, CAS 26386-88-9) [1]. DPPA, while a versatile reagent, is a known azide compound with associated explosion risks and toxicity concerns . In contrast, this compound is described as 'less irritating' and is not classified as a hazardous material requiring special explosive storage . This intrinsic safety profile reduces regulatory burden and lowers the cost of facility and process safety management during scale-up.

Process safety
Cross-study
Reported lower hazard vs DPPA
Supports process safety risk assessment
Supplier claim; verify with in-house review
Process Safety Reagent Selection Risk Assessment

High-Value Applications for Diphenyl Phenylphosphoramidate


Low-Additive Flame Retardant Polycarbonate Formulation

Leveraging the class-level evidence of achieving UL-94 V-0 ratings at 3–5 wt% loadings [1], this compound is ideally suited for premium polycarbonate applications where optical clarity and mechanical strength must be preserved. Unlike volatile alternatives like Triphenyl phosphate (TPP) which may require higher loadings and lead to plate-out or property degradation, this phosphoramidate enables efficient condensed-phase char formation, providing robust fire safety with minimal impact on the base resin.

Tailored Ligand Design for Transition Metal Catalysis

This compound serves as a crucial scaffold for developing novel ligands in homogeneous catalysis . Its N-phenyl and diphenoxy substitution provides a defined electronic and steric environment distinct from simpler phosphoramidates. This allows organometallic chemists to systematically vary substituents on the aryl rings to tune catalyst properties (e.g., activity, selectivity, stability) for challenging reactions like asymmetric hydrogenation or C-H activation.

Safer Synthesis of Phosphoramidate Pharmaceutical Intermediates

For process chemistry groups scaling up the synthesis of phosphoramidate-based drug candidates or intermediates, this compound represents a safer, non-energetic alternative to azide reagents like DPPA [2]. Its use eliminates the specialized engineering controls and administrative burdens associated with handling potentially explosive azide compounds, thereby simplifying scale-up, reducing process risk, and lowering overall manufacturing costs for complex organophosphorus targets.

Bioactive Molecules with Enhanced Lipophilicity

Given the general class activity of diphenyl phosphoramidate derivatives against a range of biological targets [3], this specific compound can function as a versatile intermediate for medicinal chemistry. Its inherent lipophilic character (imparted by three phenyl rings) can be exploited to improve the membrane permeability or oral bioavailability of drug candidates when incorporated into a pharmacophore, providing a valuable tool for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Application
Selection Property
Validation Focus
Low-loading FR polycarbonate
Phosphoramidate char-forming mechanism
UL-94 rating maintenance at reduced loadings
Transition metal catalyst design
Tunable N-phenyl/diphenoxy ligand architecture
Catalytic activity and selectivity optimization
Phosphoramidate intermediate scale-up
Non-energetic handling profile
Process safety compliance and facility requirements
Medicinal chemistry building block
Lipophilic diphenyl ester scaffold
Membrane permeability and metabolic stability assessment

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